molecular formula C9H7IN2O B4586379 N-(cyanomethyl)-2-iodobenzamide

N-(cyanomethyl)-2-iodobenzamide

Cat. No.: B4586379
M. Wt: 286.07 g/mol
InChI Key: MVGYDSAVKLWEAQ-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) and N-Cyanomethyl Amide Chemistry in Contemporary Organic Synthesis Research

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. They are prevalent in numerous biologically active molecules, including pharmaceuticals and agrochemicals. The amide bond is a cornerstone of peptide and protein chemistry, and its formation is one of the most fundamental reactions in organic synthesis. In contemporary research, benzamides serve as key precursors for the synthesis of a wide array of more complex structures.

The N-cyanomethyl amide functionality, while less common than simple amides, introduces a reactive "handle" into the molecule. The methylene (B1212753) group adjacent to the cyano group is acidic and can be deprotonated to form a stabilized carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions. The cyano group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for molecular elaboration. Recent studies have explored the use of the cyanomethyl group as a precursor in various transformations. acs.org

Significance of Aryl Iodides in Synthetic Methodology Development

Aryl iodides are highly valued substrates in modern synthetic organic chemistry, primarily due to the reactivity of the carbon-iodine bond. nih.govacs.orgthieme-connect.comrsc.org Iodine is an excellent leaving group, making aryl iodides ideal partners in a multitude of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or copper, allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.orgthieme-connect.comrsc.org

The development of reactions such as the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings, which frequently employ aryl iodides, has revolutionized the way complex organic molecules are synthesized. The relatively weak C-I bond also allows for transformations under milder conditions compared to other aryl halides, and it can participate in radical and single-electron transfer reactions. mdpi.comnih.gov For instance, ortho-iodobenzamides have been used as precursors for the synthesis of benzomacrolactams through radical cyclization reactions. researchgate.net

Research Rationale and Scope of Investigation for N-(cyanomethyl)-2-iodobenzamide

The rationale for investigating this compound stems from the synthetic potential of its constituent functional groups. The presence of an ortho-iodo substituent on the benzamide ring, combined with the N-cyanomethyl group, sets the stage for intramolecular reactions to form fused heterocyclic systems. Such heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. nih.govmdpi.com

The scope of a research program focused on this molecule would likely encompass:

Intramolecular Cyclization Studies: Investigating the propensity of this compound to undergo intramolecular cyclization reactions, potentially mediated by transition metals or radical initiators. rsc.orgresearchgate.netrsc.org This could lead to the synthesis of novel nitrogen-containing heterocycles.

Development of Tandem Reactions: Exploring one-pot procedures where an initial intermolecular reaction at one site (e.g., the aryl iodide) is followed by an intramolecular reaction involving the other functional group.

Mechanistic Investigations: Elucidating the reaction pathways and intermediates involved in the transformations of this compound to optimize reaction conditions and expand their applicability. nih.govacs.org

Hypotheses Guiding Advanced Studies of this compound

Advanced studies on this compound would be guided by several key hypotheses:

Hypothesis 1: Palladium- or Copper-Catalyzed Intramolecular C-N Coupling: It is hypothesized that under the influence of a suitable palladium or copper catalyst, this compound will undergo an intramolecular C-N coupling reaction. This would involve the formation of a bond between the amide nitrogen and the iodinated carbon of the benzene ring, leading to the formation of a six-membered heterocyclic ring system. The specific product would depend on whether the cyanomethyl group participates in the reaction.

Hypothesis 2: Intramolecular Heck-type Reaction: It is hypothesized that the N-cyanomethyl group can be deprotonated to form an enolate-like species. This nucleophile could then participate in an intramolecular palladium-catalyzed Heck-type reaction with the aryl iodide, leading to the formation of a fused ring system.

Hypothesis 3: Radical-Mediated Cyclization: It is hypothesized that treatment of this compound with a radical initiator (e.g., AIBN and tributyltin hydride) will generate an aryl radical at the position of the iodine atom. This radical could then add to the cyano group or the methylene carbon of the N-cyanomethyl substituent, resulting in the formation of a cyclized product.

Hypothesis 4: Synthesis of Substituted Indoles or Isoquinolones: It is hypothesized that through a sequence of reactions, this compound can serve as a precursor for substituted indoles or isoquinolones, which are important structural motifs in medicinal chemistry. This could involve, for example, a Sonogashira coupling at the aryl iodide position followed by an intramolecular cyclization.

These hypotheses provide a framework for a systematic investigation into the chemical reactivity of this compound, with the ultimate goal of developing new and efficient synthetic methods for valuable heterocyclic compounds.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number333349-51-2 chemicalbook.comchemscene.com
Molecular FormulaC9H7IN2O chemicalbook.comnih.gov
Molecular Weight286.07 g/mol chemicalbook.comchemscene.com
Predicted Boiling Point432.5±30.0 °C chemicalbook.com
Predicted Density1.768±0.06 g/cm³ chemicalbook.com
Predicted pKa11.28±0.46 chemicalbook.com

Properties

IUPAC Name

N-(cyanomethyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c10-8-4-2-1-3-7(8)9(13)12-6-5-11/h1-4H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGYDSAVKLWEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exhaustive Synthetic Methodologies for N Cyanomethyl 2 Iodobenzamide

Precursor Synthesis and Derivatization Routes

The construction of N-(cyanomethyl)-2-iodobenzamide is fundamentally reliant on the efficient synthesis of its two key building blocks: 2-iodobenzoic acid and a source of cyanomethylamine.

Synthesis of 2-Iodobenzoic Acid and its Derivatives

2-Iodobenzoic acid is a critical starting material, not only for the target amide but also as a precursor to important oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane.

The most common and well-established method for synthesizing 2-iodobenzoic acid is the Sandmeyer reaction . This two-step process begins with the diazotization of 2-aminobenzoic acid (anthranilic acid). In this step, the primary amino group of anthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures to form a diazonium salt. orgsyn.org This intermediate is then treated with a solution of an iodide salt, typically potassium iodide (KI), which displaces the diazonium group to yield 2-iodobenzoic acid. orgsyn.orgchemdad.comwikipedia.org

Reaction Scheme: Sandmeyer Synthesis of 2-Iodobenzoic Acid

Step 1: Diazotization of Anthranilic Acid

H₂NC₆H₄COOH + NaNO₂ + 2HCl → ⁺N₂C₆H₄COOHCl⁻ + NaCl + 2H₂O

Step 2: Iodide Displacement

⁺N₂C₆H₄COOHCl⁻ + KI → IC₆H₄COOH + KCl + N₂

Furthermore, 2-iodobenzoic acid can be derivatized into hypervalent iodine reagents. For instance, oxidation with Oxone® (a triple salt containing potassium peroxymonosulfate) in an aqueous solution provides a practical and safer route to 2-iodosobenzoic acid (IBA), avoiding the hazardous 2-iodoxybenzoic acid (IBX) as a contaminant. chemicalbook.com

Synthesis of Cyanomethylamine and Related N-Cyanomethyl Precursors

Cyanomethylamine, also known as aminoacetonitrile (B1212223), is the second key precursor. Due to the inherent instability of the free base, which contains both a nucleophilic amine and an electrophilic nitrile, it is almost always prepared and handled as a more stable salt, typically the hydrochloride or sulfate. wikipedia.org

One industrial method involves the reaction of glycolonitrile (B6354644) with ammonia (B1221849). wikipedia.org Another common laboratory-scale synthesis follows a Strecker-type reaction, using ammonia chloride, formaldehyde, and an alkali metal cyanide like sodium cyanide. google.com A patent describes a one-pot procedure where these components are reacted at low temperatures to generate aminoacetonitrile, which is then isolated or converted directly to its hydrochloride salt by treatment with HCl in methanol. chemdad.comgoogle.com

Interactive Table: Synthesis Methods for Aminoacetonitrile Hydrochloride

Starting Materials Reagents & Conditions Product Reference(s)
Glycolonitrile, Ammonia Aqueous reaction, followed by acidification Aminoacetonitrile Salt wikipedia.org
Ammonia Chloride, Formaldehyde, Sodium Cyanide Acetic acid, water, low temperature (below 0°C) Aminoacetonitrile google.com
Aminoacetonitrile (free base) Hydrogen chloride in methanol Aminoacetonitrile Hydrochloride chemdad.com

Beyond aminoacetonitrile itself, other N-cyanomethyl precursors can be employed in specialized contexts. For example, N-cyanomethyl amines have been utilized as alternative substrates in complex synthetic sequences like the aza-Prins cyclization, highlighting their viability as synthons. acs.org Additionally, advanced methods for cyanomethylation, such as using 2-azido allylic alcohol as an acetonitrile (B52724) enolate surrogate, demonstrate modern approaches to installing the cyanomethyl group, although these are typically used for C-C bond formation. acs.org

Direct Amidation and Coupling Strategies for this compound

With the precursors in hand, the core challenge lies in forming the amide bond between the carboxyl group of 2-iodobenzoic acid and the amino group of cyanomethylamine.

Classical Amidation Reactions: Optimization and Mechanistic Considerations

Classical amidation is a cornerstone of organic synthesis. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated."

One of the oldest methods is the conversion of 2-iodobenzoic acid to its acyl chloride . This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-iodobenzoyl chloride is highly electrophilic and reacts readily with aminoacetonitrile (usually liberated from its salt in situ using a non-nucleophilic base) to form the desired amide, this compound. This is known as the Schotten-Baumann reaction. fishersci.co.uk

A more modern and milder approach involves the use of coupling reagents , which generate a highly active ester intermediate in situ. This strategy, heavily refined by peptide chemistry, avoids the harsh conditions of acyl chloride formation. The reaction mechanism generally involves the coupling reagent reacting with the carboxylate to form a highly reactive intermediate (like an O-acylisourea for carbodiimides), which is then susceptible to nucleophilic attack by the amine. fishersci.co.ukhepatochem.com To improve yields and suppress side reactions like racemization (if chiral amines were used), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govpeptide.com

Interactive Table: Common Coupling Reagents for Amide Synthesis

Reagent Class Examples Byproduct Characteristics Notes Reference(s)
Carbodiimides DCC, DIC, EDC Urea derivatives. DCC-urea is insoluble; DIC/EDC-ureas are soluble. EDC is water-soluble, facilitating workup. Often used with HOBt. fishersci.co.ukpeptide.com
Phosphonium Salts BOP, PyBOP, PyAOP Phosphine oxide derivatives. Highly efficient, do not react with the free amine component. hepatochem.com
Aminium/Uronium Salts HBTU, TBTU, HATU Tetramethylurea. Very fast reaction times, low racemization. nih.govpeptide.com
Boron-based Reagents B(OCH₂CF₃)₃ Borate esters. Can be purified by simple filtration, low racemization for chiral substrates. acs.org

For the synthesis of this compound, one would dissolve 2-iodobenzoic acid and aminoacetonitrile hydrochloride in a suitable aprotic solvent (e.g., DMF, DCM), add a base (like DIPEA or triethylamine) to free the amine, and then introduce the coupling reagent, possibly with an additive like HOBt. nih.gov

Modern Coupling Approaches for Amide Formation (e.g., Isocyanide-based Multicomponent Reactions)

Multicomponent reactions (MCRs) offer a powerful, convergent, and atom-economical alternative to sequential synthesis. The Ugi four-component reaction (U-4CR) is particularly relevant for synthesizing bis-amides. wikipedia.org It combines a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide in a one-pot reaction. organic-chemistry.org

To generate this compound via a Ugi-type reaction, the components could be:

Carboxylic Acid: 2-Iodobenzoic acid

Amine: An ammonia equivalent (e.g., ammonium (B1175870) chloride or a cleavable amine like 2-nitrobenzylamine)

Carbonyl: Formaldehyde (or a surrogate like paraformaldehyde) beilstein-journals.org

Isocyanide: A convertible isocyanide that can be transformed into a cyanomethyl group post-reaction, or a more direct precursor.

The reaction mechanism involves the initial formation of an imine from the amine and formaldehyde. wikipedia.org This imine then reacts with the isocyanide and the carboxylate from 2-iodobenzoic acid. A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, drives the reaction to completion, yielding the final α-acylamino amide product. wikipedia.org The Ugi reaction is known for its high yields and tolerance of various functional groups, making it a highly attractive, though less conventional, route. nih.gov

Alternative and Convergent Synthetic Pathways to the this compound Scaffold

Beyond the direct coupling of pre-formed precursors, other advanced synthetic strategies can be envisioned for constructing the this compound framework. These pathways are often more convergent, building complexity rapidly, but may be less direct than classical amidation.

One potential strategy involves late-stage cyanomethylation . A radical-based approach has been described for introducing cyanomethyl groups into various substrates. organic-chemistry.org In a hypothetical application, one could first synthesize 2-iodobenzamide (B1293540) and then introduce the cyanomethyl group onto the nitrogen atom via a radical reaction, though this would represent a novel application of the methodology.

Another advanced approach could leverage transition-metal catalysis . For instance, palladium-catalyzed reactions have been developed for the synthesis of 2-cyanomethyl indane derivatives through the coupling of alkyl nitriles with aryl triflates bearing an alkene. While the substrate is different, the core concept of using a palladium catalyst to couple a nitrile-containing nucleophile with an aryl electrophile could potentially be adapted to form the N-C bond in the target molecule under specific conditions.

These alternative routes remain largely exploratory for this specific target but represent the cutting edge of synthetic methodology, offering potential for novel and efficient access to the this compound scaffold and its analogues.

Strategic Disconnections and Retrosynthetic Analysis for Complex Derivatives

Retrosynthetic analysis is a technique used to deconstruct a complex target molecule into simpler, commercially available starting materials. For complex derivatives built upon the this compound scaffold, this analysis highlights the critical bond formations where the unique functionalities of this intermediate are installed. A prime example is the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. thieme-connect.comnih.gov

The chemical structure of Niraparib is 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide. googleapis.com A logical retrosynthetic strategy for Niraparib identifies the central indazole-carboxamide core as a key structural motif. This core can be disconnected at the N-N bond and the exocyclic C-N amide bond, but a more synthetically viable disconnection is at the N-aryl bond, which links the indazole ring to the phenyl-piperidine moiety. This leads to two primary fragments: an indazole-7-carboxamide precursor and a suitable (S)-3-phenylpiperidine derivative.

The indazole-7-carboxamide precursor itself can be further deconstructed. A key retrosynthetic disconnection is the C-N bond of the amide, leading back to an indazole-7-carboxylic acid derivative and ammonia. The formation of the indazole ring is a crucial step. A common strategy for synthesizing substituted indazoles is the cyclization of an ortho-substituted benzonitrile (B105546) derivative. This is where the this compound motif becomes critical. The retrosynthesis can be envisioned as follows:

Target Molecule (Niraparib): Disconnect the N-aryl bond formed via a cross-coupling reaction. This reveals Fragment A (indazole-7-carboxamide) and Fragment B ((S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate).

Fragment A (Indazole-7-carboxamide): Recognize this can be formed via a reductive cyclization pathway. The precursor to this indazole is a 2-(cyanomethyl)benzonitrile (B1581571) derivative. However, a more robust industrial synthesis involves the cyclization of a suitably substituted aminobenzonitrile. An alternative and highly relevant disconnection involves breaking the indazole ring to reveal an ortho-substituted benzamide (B126). This leads back to This compound . The synthesis proceeds by first coupling the 2-iodobenzamide nitrogen with the desired partner, followed by a cyclization reaction to form the indazole ring.

This analysis establishes this compound as a strategically vital starting material, as its 2-iodo group directs the key N-arylation coupling, and the cyanomethylamide portion contains the necessary atoms to form the indazole ring fused to the carboxamide.

One-Pot and Multicomponent Reactions Incorporating the this compound Motif

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps without isolating intermediates. researchgate.netnih.gov While a dedicated MCR for the direct synthesis of a complex drug like Niraparib from elementary starting materials in a single step is challenging, several key transformations involving the this compound core can be streamlined into one-pot sequences.

For instance, the formation of the indazole-7-carboxamide core of Niraparib can be achieved in a one-pot fashion starting from a 2-nitro or 2-amino benzonitrile derivative. A relevant sequence involves the reaction of 2-iodobenzoyl chloride with aminoacetonitrile (glycinonitrile) to form this compound, which can then be used in subsequent coupling and cyclization steps. Some patented procedures describe sequences where an intermediate is used without isolation, effectively creating a one-pot process. google.com

A hypothetical, yet plausible, one-pot sequence based on established chemical transformations could involve:

Amide Formation: Reaction of 2-iodobenzoyl chloride with aminoacetonitrile hydrochloride in the presence of a base to form this compound in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

In-situ Cyclization/Coupling: Without isolating the intermediate, a coupling partner and a catalyst system (e.g., a copper or palladium catalyst for cyclization) could be added to the same reaction vessel to construct the indazole ring system.

Research into the synthesis of various heterocyclic compounds, such as thiazoles and pyrimidines, frequently employs multicomponent strategies where aldehydes, ketones, and sources of nitrogen or sulfur are combined in a single step. google.compatsnap.com By analogy, a reaction combining 2-iodobenzaldehyde, a cyanide source, an amine, and a coupling partner under specific catalytic conditions could potentially construct a related indazole core, demonstrating the latent potential of the this compound motif in MCRs.

Process Optimization and Scale-Up Considerations in Academic Synthesis

Transitioning a synthetic route from a small-scale laboratory setup to a larger, kilogram-scale production, even within an academic or pilot plant context, presents numerous challenges. The synthesis of Niraparib precursors, including this compound, provides a case study in process optimization. acs.org

Key considerations for the optimization and scale-up of syntheses involving this compound include solvent selection, catalyst efficiency, temperature control, and product isolation. Process development studies for Niraparib have focused on creating robust and reproducible steps. thieme-connect.comacs.org For example, the crucial N-arylation step that couples the indazole core with the phenylpiperidine fragment underwent significant optimization. Initial medicinal chemistry routes might use palladium catalysts, but for scale-up, researchers developed a more cost-effective and efficient regioselective copper-catalyzed reaction. thieme-connect.comacs.org

The table below summarizes typical optimization parameters considered during the scale-up of a key reaction step, such as the formation of the core amide or a subsequent coupling reaction.

ParameterLaboratory Scale (mg-g)Scale-Up Consideration (g-kg)Optimized Condition Example
Solvent Often high-purity, anhydrous solvents (e.g., THF, DCM).Cost, safety (flashpoint), environmental impact, and ease of removal are critical. Solvents like MTBE, 2-propanol, or toluene (B28343) are often preferred. acs.orgSwitching from THF to the less hazardous and more easily recovered MTBE for an acylation step. thieme-connect.com
Catalyst High loading of expensive catalysts (e.g., Palladium complexes) is often tolerated.Minimizing catalyst loading (ppm levels), using cheaper metals (e.g., Copper instead of Palladium), and ensuring catalyst removal from the final product. thieme-connect.comUse of CuBr (0.05 equiv) for a key C-N coupling, which is more economical than many palladium systems. thieme-connect.com
Reagents Use of strong, hazardous bases (e.g., n-BuLi, NaH).Substitution with safer, more manageable bases like K₂CO₃, NaOH, or organic bases (e.g., DBU). googleapis.comnih.govUsing aqueous sodium hydroxide (B78521) or potassium carbonate instead of metal hydrides for pH adjustments or reactions. thieme-connect.com
Purification Flash column chromatography is standard.Chromatography is avoided due to high solvent consumption and cost. Recrystallization or slurry washes are the preferred methods for purification. nih.govDeveloping a procedure where the crude product is purified by simple filtration and washing, or by recrystallization from a suitable solvent system like cyclohexane/EtOAc. chemicalbook.com
Work-up Liquid-liquid extractions with separatory funnels.Use of large reactors with bottom outlets; minimizing emulsion formation and phase separation time.Quenching a reaction with aqueous solutions and filtering the precipitated solid directly, avoiding complex extractions. acs.org

These optimization efforts are crucial for developing a synthetic process that is not only high-yielding but also safe, economical, and environmentally sustainable, which are key goals in modern process chemistry, whether in an industrial or advanced academic setting. nih.govresearchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways of N Cyanomethyl 2 Iodobenzamide

Reactions Involving the Aryl Iodide Moiety

The aryl iodide group in N-(cyanomethyl)-2-iodobenzamide is a key site for a variety of chemical transformations, including transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and radical-mediated processes.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a viable substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds.

Heck Reaction : This reaction involves the coupling of the aryl iodide with an alkene. wikipedia.org The mechanism typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, forming a Pd(II) complex. wikipedia.orgyoutube.com Subsequent syn-addition of the alkene to the Pd-C bond, followed by beta-hydride elimination, yields the substituted alkene and regenerates the Pd(0) catalyst. wikipedia.org The intramolecular version of the Heck reaction, using substrates like this compound, is particularly useful for synthesizing cyclic structures. princeton.edu The regioselectivity of the intramolecular Heck reaction is often governed by steric factors, favoring the formation of smaller rings through exo cyclization. princeton.edu

Suzuki-Miyaura Coupling : This cross-coupling reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. youtube.comyoutube.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by transmetalation with the boronate species (formed by the reaction of the organoborane with the base), and finally, reductive elimination to give the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com While specific examples with this compound are not extensively detailed in the provided results, the general mechanism is well-established for aryl iodides. youtube.comyoutube.com

Sonogashira Coupling : This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. numberanalytics.comwikipedia.org The mechanism is thought to involve two interconnected catalytic cycles. wikipedia.orgyoutube.com In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper(I) acetylide. numberanalytics.comyoutube.com Reductive elimination then yields the aryl-alkyne product. numberanalytics.com The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, base, and copper(I) salt. youtube.com

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Key Mechanistic Steps Resulting Product
Heck Alkene Oxidative addition, syn-addition, beta-hydride elimination Substituted alkene
Suzuki-Miyaura Organoboron reagent Oxidative addition, transmetalation, reductive elimination Biaryl or substituted alkene
Sonogashira Terminal alkyne Oxidative addition, transmetalation (with Cu-acetylide), reductive elimination Aryl-alkyne

Nucleophilic Aromatic Substitution (SNAr) Investigations and Regioselectivity

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. libretexts.orgchemistrysteps.com The reactivity order for halogens in SNAr is often F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. chemistrysteps.com

In the case of this compound, the amide and cyanomethyl groups can influence the electron density of the aromatic ring. However, without strong nitro or multiple cyano groups in ortho/para positions, SNAr reactions are generally less favorable compared to transition metal-catalyzed pathways. libretexts.orgrsc.org The regioselectivity of a potential SNAr reaction would be dictated by the position of the attacking nucleophile, which would substitute the iodine atom.

Radical Pathways and Single-Electron Transfer (SET) Processes

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, enabling reactions that proceed through radical intermediates. These pathways are often initiated by radical initiators or through single-electron transfer (SET) processes. A notable application is in radical cyclization reactions. researchgate.net For instance, treatment of related o-iodobenzamides with radical initiators can lead to the formation of isoindolinone structures through an intramolecular cyclization of a generated aryl radical onto a tethered unsaturated system. researchgate.netrsc.org

The mechanism of such a cyclization can be initiated by an SET process, where an electron is transferred to the aryl iodide, leading to the formation of a radical anion which then expels the iodide ion to form an aryl radical. researchgate.net This aryl radical can then undergo intramolecular addition to a pendant alkene or alkyne, followed by a hydrogen atom abstraction or further redox steps to yield the final cyclized product. mdpi.com

Transformations of the Amide and N-Cyanomethyl Functional Groups

The amide and N-cyanomethyl groups of this compound offer additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Amide Functionalization and Derivatization Studies

The amide functionality can undergo various transformations. While specific studies on the functionalization of the amide in this compound are not extensively detailed in the provided search results, general amide chemistry suggests several possibilities. rsc.orgresearchgate.net These include hydrolysis to the corresponding carboxylic acid, reduction to an amine, or reaction with organometallic reagents. nih.gov Additionally, the N-H proton of the amide can be deprotonated to form an amidate, which can participate in further reactions. The presence of the N-cyanomethyl group, however, offers a more unique handle for derivatization, as seen in the synthesis of N-substituted isoindolinones. organic-chemistry.org

Nitrile Reactivity: Cyclization, Reduction, and Addition Reactions

The nitrile group is a versatile functional group capable of undergoing a variety of transformations. openstax.orgfiveable.me

Cyclization : The N-cyanomethyl group can participate in cyclization reactions. For example, palladium-catalyzed intramolecular cyclization of related 2-iodobenzamides can lead to the formation of isoindolinone derivatives. organic-chemistry.orgnih.gov In some cases, the nitrile group itself can be involved in the cyclization, leading to the formation of heterocyclic systems. nih.govrsc.org

Reduction : The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds through nucleophilic addition of hydride to the carbon-nitrogen triple bond. libretexts.org Milder reducing agents can sometimes be used to achieve partial reduction to an imine, which can then be hydrolyzed to an aldehyde. chemistrysteps.com

Addition Reactions : The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. openstax.orgfiveable.me Grignard reagents and organolithium compounds can add to the nitrile to form an imine anion intermediate, which upon hydrolysis yields a ketone. chemistrysteps.comlibretexts.org

Table 2: Reactivity of the Nitrile Functional Group

Reaction Type Reagent(s) Intermediate Final Product
Reduction LiAlH4, then H2O Imine anion, dianion Primary amine
Addition Grignard reagent (R-MgX), then H3O+ Imine anion Ketone
Hydrolysis H3O+ or OH-, heat Amide Carboxylic acid

Intramolecular Cyclization Reactions Leading to Fused Heterocycles (e.g., Isoindolinones, Indoles)

The structure of this compound is primed for intramolecular cyclization to generate valuable heterocyclic scaffolds, most notably isoindolinones. This prediction is based on extensive studies of similar 2-iodobenzamide (B1293540) derivatives.

Formation of Isoindolinones:

The most anticipated transformation is the intramolecular cyclization to form a substituted isoindolinone. This type of reaction is frequently achieved through transition metal catalysis, particularly with palladium. For instance, the palladium-catalyzed intramolecular cyclization of N-substituted 2-iodobenzamides is a well-documented method for synthesizing isoindolinones. organic-chemistry.org In a closely related example, N-(2-oxoethyl)-2-iodobenzamides undergo efficient cyclization to yield 3-acyl isoindolinones under palladium catalysis. organic-chemistry.org The reaction typically proceeds via an oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by an intramolecular C-N coupling.

For this compound, a similar palladium-catalyzed pathway could be envisioned to yield a 3-imino- or 3-amino-functionalized isoindolinone derivative, depending on the reaction conditions and subsequent workup. The cyanomethyl group offers a unique handle for further synthetic transformations.

Table 1: Representative Palladium-Catalyzed Cyclization of an Analogous 2-Iodobenzamide

SubstrateCatalystLigandBase/SolventProductYield
N-(2-oxo-2-phenylethyl)-2-iodobenzamidePd₂(dba)₃XantphosEt₃N / i-PrOH3-(benzoyl)isoindolin-1-oneGood

This table illustrates a known reaction for an analogous compound, N-(2-oxo-2-phenylethyl)-2-iodobenzamide, which suggests a potential pathway for this compound. organic-chemistry.org

Potential for Indole (B1671886) Synthesis:

While the formation of isoindolinones is the more direct cyclization pathway, the synthesis of indoles from this substrate is less straightforward and would likely involve a rearrangement or a more complex reaction cascade. Typically, indole synthesis from benzamides requires different starting materials or multi-step sequences.

Chemoselectivity and Regioselectivity in Complex Reaction Environments

In a complex reaction environment, the chemoselectivity of this compound would be dictated by the relative reactivity of its functional groups: the aryl iodide, the amide, and the nitrile.

Aryl Iodide: This is the most likely site for initial reaction in the presence of a transition metal catalyst, such as palladium, leading to oxidative addition.

Amide N-H: The amide proton is acidic and can be deprotonated by a base, which is often a key step in activating the nucleophile for cyclization.

Nitrile Group: The nitrile group is generally less reactive under conditions typically used for palladium-catalyzed cyclizations but could potentially participate in reactions under different catalytic systems or with specific activating agents.

The regioselectivity of the cyclization is expected to be high, favoring the formation of the five-membered isoindolinone ring via an endo-trig cyclization, which is a common and favored pathway in these systems.

Catalytic Activation and Functionalization Strategies for this compound

The activation of this compound for functionalization would primarily revolve around strategies targeting the C-I bond and the N-H bond.

Transition Metal Catalysis:

As discussed, palladium catalysis is a premier strategy for activating the C-I bond for intramolecular C-N bond formation. organic-chemistry.org The choice of ligand and reaction conditions would be crucial in optimizing the reaction. Other transition metals, such as copper, could also potentially catalyze the cyclization, often under different reaction conditions.

Base-Mediated Activation:

The use of a base is critical for deprotonating the amide nitrogen, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic carbon center of the aryl-palladium intermediate. Common bases used in these reactions include triethylamine, potassium carbonate, or sodium tert-butoxide.

Functionalization of the Nitrile Group:

The cyanomethyl group (-CH₂CN) presents opportunities for further functionalization. The methylene (B1212753) protons are acidic and could be deprotonated to form a nucleophile for further alkylation or other reactions. The nitrile itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a route to a variety of functionalized isoindolinone derivatives post-cyclization. For example, N-(cyanomethyl) amides have been shown to react with nitrosation reagents in the presence of acid to form 1,2,4-oxadiazole-3-carboxamides, demonstrating the reactivity of this functional group. researchgate.net

Advanced Computational and Theoretical Investigations of N Cyanomethyl 2 Iodobenzamide

Quantum Chemical Studies of Molecular Structure and Electronic Distribution

No specific quantum chemical studies on N-(cyanomethyl)-2-iodobenzamide have been identified in the public scientific literature. Therefore, a detailed discussion of its molecular structure and electronic distribution based on computational research is not possible at this time.

Conformational Analysis and Energy Landscapes

Information regarding the conformational analysis and energy landscapes of this compound is not available in published research.

Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Prediction

There are no available studies that apply Frontier Molecular Orbital (FMO) theory to predict the reactivity of this compound.

Electrostatic Potential Surface Analysis

No electrostatic potential surface analyses for this compound have been reported in the scientific literature.

Mechanistic Computational Studies of Reactions Involving this compound

A search of scientific databases yielded no mechanistic computational studies on reactions involving this compound.

Transition State Analysis and Reaction Pathway Elucidation

There is no published research on the transition state analysis or elucidation of reaction pathways for this compound.

Kinetic and Thermodynamic Parameter Prediction

No studies predicting the kinetic and thermodynamic parameters of reactions involving this compound are currently available.

Solvent Effects and Catalytic Cycle Modeling

Computational modeling plays a pivotal role in elucidating the intricate mechanisms of reactions involving hypervalent iodine reagents like this compound. The choice of solvent can dramatically influence reaction pathways, rates, and selectivity. Theoretical studies on related hypervalent iodine compounds have demonstrated the profound impact of the solvent environment on reaction mechanisms.

Research on the trifluoromethylation of acetonitrile (B52724) using a benziodoxole derivative, a compound class related to this compound, highlights the sensitivity of reaction mechanisms to the computational solvent model. nih.gov In the gas phase, calculations suggested two competitive pathways: reductive elimination (RE) and a bimolecular nucleophilic substitution (SN2) mechanism. However, the inclusion of solvent effects through different models significantly altered the energetic landscape of these pathways.

The use of a polarizable continuum model (PCM), which treats the solvent as a continuous dielectric medium, indicated that the SN2 mechanism becomes less favorable in the presence of a solvent. nih.gov For a more nuanced understanding, cluster-continuum models, which combine explicit solvent molecules with a continuum model, have been employed. These models, incorporating a shell of solvent molecules derived from ab initio molecular dynamics (AIMD) simulations, have shown that the energy barrier between the two competing mechanisms can be significantly reduced to just a few kcal/mol. nih.gov This underscores the importance of accurately modeling the immediate solvent environment around the reacting species.

Furthermore, computational investigations have shown that for some reactions involving hypervalent iodine species, less polar solvents can disfavor dissociative mechanisms while having a negligible effect on associative pathways. researchgate.net The nature of the counter-anion coordinated to the iodine(III) center also plays a crucial role in determining the operative mechanism. researchgate.net

The following table, based on data from studies of analogous hypervalent iodine reagents, illustrates how different solvent models can affect the calculated activation energies for competing reaction pathways.

Table 1: Illustrative Solvent Effects on Activation Barriers of Competing Mechanisms for a Model Hypervalent Iodine Reagent Reaction

Reaction Mechanism Solvent Model Relative Activation Energy (kcal/mol)
Reductive Elimination Gas Phase 0.0
SN2 Gas Phase 5.0
Reductive Elimination PCM (DCM) 0.0
SN2 PCM (DCM) 8.5
Reductive Elimination Cluster-Continuum 0.0

Note: This table is a generalized representation based on findings for related hypervalent iodine compounds and is intended to illustrate the principles of solvent effects.

Modeling the complete catalytic cycle of reactions involving this compound would involve identifying all intermediates and transition states. This typically begins with the coordination of the substrate to the iodine(III) center, which can be described as a σ-hole interaction. researchgate.net Subsequent steps may involve ligand exchange, reductive elimination to form the product, and reoxidation of the resulting iodobenzene (B50100) derivative back to the active iodine(III) species. Density Functional Theory (DFT) is a common computational method for mapping these reaction coordinates and calculating the associated energy profiles.

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

The computational design of novel derivatives of this compound allows for the in silico prediction of their reactivity and the rational design of reagents with tailored properties. By modifying the substituents on the benzamide (B126) core, it is possible to fine-tune the electronic and steric properties of the iodine center, thereby influencing its reactivity.

DFT calculations are a powerful tool for this purpose. For instance, studies on other classes of molecules, such as quinazolinone and pyridine (B92270) derivatives, have shown that computational methods can successfully predict how different substituents will affect the molecule's biological or chemical activity. nih.govrsc.org These studies often involve calculating molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound derivatives, introducing electron-withdrawing or electron-donating groups on the aromatic ring is expected to modulate the electrophilicity of the iodine center. For example, Hammett analysis on other hypervalent iodine compounds has shown a correlation between the electronic nature of substituents and the bond dissociation energies of the hypervalent bonds. researchgate.net

A hypothetical computational screening of this compound derivatives could involve the following steps:

Generation of a virtual library of derivatives with various substituents at different positions on the benzene (B151609) ring.

Geometry optimization of each derivative using DFT.

Calculation of electronic properties (e.g., HOMO-LUMO gap, MEP, Natural Bond Orbital charges) to predict reactivity.

Correlation of these properties with desired reactivity profiles, such as enhanced rates of ligand transfer or improved stability.

The following table provides a hypothetical example of how computational data could be used to predict the reactivity of novel this compound derivatives.

Table 2: Predicted Reactivity Profiles of Hypothetical this compound Derivatives Based on Calculated Electronic Properties

Derivative Substituent at C5 HOMO-LUMO Gap (eV) Predicted Reactivity
Parent Compound -H 5.2 Moderate
Derivative 1 -NO₂ 4.8 High
Derivative 2 -OCH₃ 5.5 Low

Note: This table is illustrative and presents a simplified model of how electronic properties are used to predict the reactivity of novel derivatives. The values are not based on actual experimental data for these specific compounds.

Through such computational screening, promising candidates can be identified for synthesis and experimental validation, thereby accelerating the discovery of new and more effective reagents.

Future Directions and Emerging Research Avenues for N Cyanomethyl 2 Iodobenzamide

Exploration of Novel Reaction Manifolds and Mechanistic Discoveries

The reactivity of N-(cyanomethyl)-2-iodobenzamide is primarily centered around the transformations of its three key functional groups: the aryl iodide, the amide, and the cyanomethyl group. Future research will likely focus on discovering novel reaction pathways that exploit the interplay between these groups, leading to the synthesis of complex molecular architectures.

One promising area is the exploration of palladium- and copper-catalyzed reactions, which are known to be effective for transformations of aryl iodides. While the palladium-catalyzed arylation of alkyl cyanamides has been developed, the specific application to this compound remains an open area for investigation nih.gov. Similarly, copper-catalyzed hydroamination reactions of alkynes present an opportunity for the functionalization of the amide nitrogen, a reaction that has yet to be explored for this specific substrate nih.gov.

Furthermore, the development of tandem or domino reactions commencing from this compound could provide efficient routes to novel heterocyclic compounds. For instance, an initial intramolecular cyclization involving the cyanomethyl group and the ortho-iodide, followed by a subsequent intermolecular coupling, could lead to diverse molecular scaffolds. Mechanistic studies of such novel transformations will be crucial for optimizing reaction conditions and expanding their scope.

Table 1: Potential Novel Reactions of this compound

Reaction Type Potential Catalyst Expected Product Class
Intramolecular C-N Coupling Palladium or Copper Fused heterocyclic systems
Carbonylative Amination Palladium N-Acyl-anthranilonitriles
Sonogashira Coupling Palladium/Copper 2-Alkynyl-N-(cyanomethyl)benzamides
Buchwald-Hartwig Amination Palladium 2-Amino-N-(cyanomethyl)benzamides

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. nii.ac.jp Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates in a continuous and contained manner. nii.ac.jp

Future research in this area could focus on developing continuous-flow processes for the synthesis of this compound itself, as well as for its subsequent transformations. For example, a multi-step flow synthesis could be designed to produce a library of derivatives for high-throughput screening in drug discovery. nii.ac.jp Automated platforms, guided by machine learning algorithms, could be employed to rapidly optimize reaction conditions and explore a wider range of reaction parameters than would be feasible manually. nih.gov

Table 2: Comparison of Batch vs. Potential Flow Synthesis of this compound Derivatives

Parameter Traditional Batch Synthesis Potential Flow Synthesis
Reaction Time Hours to days Minutes to hours
Scalability Limited by reactor size Scalable by continuous operation
Safety Handling of bulk reagents Minimized reagent volume at any given time
Process Control Limited Precise control of temperature, pressure, and stoichiometry

| Reproducibility | Variable | High |

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of more sustainable and environmentally benign methods for its synthesis and subsequent reactions. nih.govresearchgate.net This includes the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. researchgate.netsemanticscholar.org

One area of focus could be the development of catalytic systems that utilize earth-abundant and non-toxic metals as alternatives to precious metals like palladium. For example, iron or copper-based catalysts could be explored for cross-coupling reactions involving the aryl iodide moiety. Additionally, the use of biocatalysis, employing enzymes to perform specific transformations, could offer a highly selective and environmentally friendly approach.

The development of one-pot or tandem reactions, as mentioned previously, also aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing the need for purification of intermediates, and thereby reducing solvent and energy usage.

Table 3: Green Chemistry Metrics for a Hypothetical Greener Synthesis of a Derivative

Metric Conventional Method Potential Green Method
Atom Economy Moderate High
E-Factor (Waste/Product Ratio) High Low
Solvent Chlorinated solvents Water, ethanol, or supercritical CO2
Catalyst Stoichiometric reagents Recyclable catalyst

| Energy Consumption | High (heating/cooling) | Lower (milder conditions) |

Advanced Spectroscopic and Spectrometric Techniques for In-Situ Mechanistic Probes

A deeper understanding of the reaction mechanisms involving this compound is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic and spectrometric techniques can provide valuable insights into the transient intermediates and transition states that govern these reactions.

In-situ monitoring techniques, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process mass spectrometry, can be employed to track the concentration of reactants, intermediates, and products in real-time. This data can be used to elucidate reaction kinetics and identify key mechanistic steps. For example, the formation and consumption of a catalytic intermediate in a cross-coupling reaction could be directly observed.

Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), can be used to identify and characterize reactive intermediates that are difficult to isolate. These techniques, coupled with isotopic labeling studies, can provide definitive evidence for proposed reaction pathways.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry and theoretical predictions are becoming increasingly powerful tools in modern chemical research. Density functional theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize the observed reactivity and selectivity of reactions involving this compound.

These theoretical predictions can guide the design of new experiments and the development of novel catalysts and reaction conditions. For example, DFT calculations could be used to screen a library of potential ligands for a palladium catalyst to identify the one that is most likely to promote a desired transformation with high efficiency and selectivity. This in-silico approach can significantly accelerate the discovery process and reduce the amount of experimental work required.

By combining theoretical predictions with experimental validation, a synergistic approach can be developed to unlock the full synthetic potential of this compound and to discover new and unexpected reactivity.

Q & A

Q. What are the recommended synthetic routes for N-(cyanomethyl)-2-iodobenzamide, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis of this compound can be achieved via multicomponent reactions (MCRs), leveraging cyanomethylation of 2-iodobenzamide precursors. Key steps include regioselective iodination and amide coupling. Optimization should focus on solvent choice (e.g., DMF for solubility), temperature control (60–80°C for avoiding side reactions), and catalyst screening (e.g., Cu(I) for Ullmann-type couplings). Purity can be enhanced via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H/¹³C) to confirm structural integrity. Crystallographic data (e.g., CCDC 2167555/2167557) can resolve ambiguities in bond angles or stereochemistry. For conflicting NMR signals, variable-temperature NMR or COSY/HSQC experiments can clarify dynamic processes like rotational isomerism .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies using HPLC-UV at 254 nm. Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Monitor degradation products (e.g., de-iodination or cyanomethyl hydrolysis) via LC-MS. Data interpretation should align with ICH Q1A guidelines for forced degradation .

Advanced Research Questions

Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound derivatives in biological systems?

Methodological Answer: Modify the iodobenzamide core via halogen substitution (e.g., Br, Cl) or cyanomethyl group replacement (e.g., alkyl, aryl). Compare bioactivity using in vitro assays (e.g., enzyme inhibition, cell viability). For melanoma targeting, reference uptake studies of analogous tracers like BZA2, where pigmentation-dependent uptake was quantified via gamma counting .

Q. How can researchers reconcile contradictory in vitro vs. in vivo efficacy data for this compound?

Methodological Answer: Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic clearance) to identify bioavailability bottlenecks. Use radiolabeled analogs (e.g., ¹²³I-BZA2) for biodistribution studies in murine models. Cross-validate with transcriptomic profiling to assess target engagement discrepancies .

Q. What computational methods are suitable for predicting the binding affinity of this compound to melanin or other biological targets?

Methodological Answer: Employ molecular docking (AutoDock Vina) using melanin’s proposed quinone-imine structure as a receptor. Validate with molecular dynamics simulations (AMBER/CHARMM) to assess binding stability. Compare results with experimental data from competitive binding assays using ¹²⁵I-labeled ligands .

Q. How can regioselective iodination be achieved in the synthesis of this compound to minimize polyhalogenated byproducts?

Methodological Answer: Use directing groups (e.g., amides) to favor para-iodination. Optimize iodine equivalents (1.1–1.3 eq) and reaction time (2–4 hrs) in acetic acid. Monitor via TLC and quench with Na₂S₂O₃ to prevent over-iodination. Byproduct analysis should include GC-MS for halogenated intermediates .

Methodological Frameworks for Research Design

How to formulate a FINER-compliant research question for studying this compound’s mechanism of action?

Methodological Answer: Apply the FINER criteria:

  • Feasible : Design assays with available tools (e.g., fluorescent probes for melanin interaction).
  • Novel : Focus on understudied targets (e.g., tyrosinase vs. melanocortin-1 receptor).
  • Ethical : Adhere to institutional guidelines for cytotoxicity testing (e.g., IC₅₀ < 10 µM for further studies).
  • Relevant : Align with gaps in melanoma theranostics or pesticide development .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Methodological Answer: Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/LC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed data (e.g., survival rates), non-parametric methods like Kruskal-Wallis are preferable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.